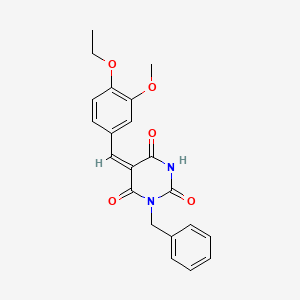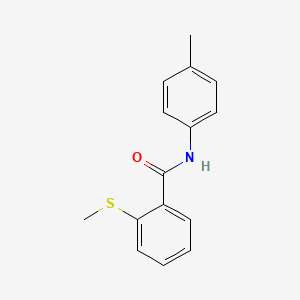![molecular formula C17H24N2O3 B4935007 N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide, also known as CR845, is a novel analgesic drug that has gained significant attention in the scientific community due to its potential to treat chronic pain without causing addiction or other adverse effects associated with traditional opioid medications.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the activation of kappa opioid receptors (KORs) in the brain and spinal cord. KORs are known to play a role in the modulation of pain, mood, and addiction. By activating KORs, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide can reduce pain without causing the adverse effects associated with traditional opioid medications.
Biochemical and Physiological Effects
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as to reduce the release of pro-inflammatory cytokines. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide for lab experiments is its low potential for abuse and addiction. This makes it a safer alternative to traditional opioid medications, which can be highly addictive. However, one limitation of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is that it has a short half-life, which can make it difficult to study in animal models over extended periods of time.
Direcciones Futuras
There are a number of future directions for research on N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide. One area of interest is the development of new formulations of the drug that have a longer half-life, which would make it easier to study in animal models. Another area of interest is the investigation of the potential of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide to treat mood disorders, such as anxiety and depression. Finally, there is a need for further research on the safety and efficacy of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride, which then undergoes a reaction with 1-methyl-4-piperidinol to form the intermediate amide. The final product is obtained by reacting the intermediate amide with cyclopropylamine. The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been extensively studied for its potential to treat chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and postoperative pain. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid medications.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methoxy-2-(1-methylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-19-9-7-13(8-10-19)22-16-11-14(21-2)5-6-15(16)17(20)18-12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUFUVJZVKOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
